4-Amino-5-bromo-2-methylbenzonitrile

Lipophilicity Drug design Physicochemical profiling

4-Amino-5-bromo-2-methylbenzonitrile (CAS 1823902‑85‑7) is a trisubstituted benzonitrile bearing an electron‑donating amino group at the 4‑position, a heavy bromine atom at the 5‑position, and a methyl group at the 2‑position. Its molecular formula is C₈H₇BrN₂ and its molecular weight is 211.06 g mol⁻¹.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Cat. No. B11889861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromo-2-methylbenzonitrile
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C#N)Br)N
InChIInChI=1S/C8H7BrN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3
InChIKeyIHFUZUGTTXFQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-bromo-2-methylbenzonitrile – Core Properties and Compound Class for Research Sourcing


4-Amino-5-bromo-2-methylbenzonitrile (CAS 1823902‑85‑7) is a trisubstituted benzonitrile bearing an electron‑donating amino group at the 4‑position, a heavy bromine atom at the 5‑position, and a methyl group at the 2‑position. Its molecular formula is C₈H₇BrN₂ and its molecular weight is 211.06 g mol⁻¹ [1]. The compound belongs to the class of halogenated amino‑benzonitriles that serve as privileged synthetic intermediates in medicinal chemistry and agrochemical research, offering orthogonal functional groups for iterative derivatisation .

Why 4-Amino-5-bromo-2-methylbenzonitrile Cannot Be Replaced by Close Analogs


The simultaneous presence of a nucleophilic amino group, an electron‑withdrawing nitrile, and a heavy, polarisable bromine atom creates a physicochemical and reactivity profile that is not replicated by any in‑class analog. The des‑bromo analog 4‑amino‑2‑methylbenzonitrile exhibits a computed logP (XLogP3) of 1.3, whereas the target compound reaches 2.0 [1], indicating a >0.7 log unit difference that significantly affects membrane permeability and protein binding. The 5‑chloro analog shares the same computed logP of 2.0 [2], yet the C–Br bond (bond dissociation energy ≈ 84 kcal mol⁻¹) is substantially weaker than the C–Cl bond (≈ 95 kcal mol⁻¹), leading to markedly different oxidative‑addition rates in palladium‑catalysed cross‑coupling reactions [3]. Consequently, swapping these compounds without experimental re‑validation compromises both synthetic efficiency and biological assay reproducibility.

Quantitative Differentiation Evidence for 4-Amino-5-bromo-2-methylbenzonitrile


Lipophilicity Advantage Over the Des‑Bromo Analog

The target compound exhibits a computed XLogP3 of 2.0, compared with 1.3 for the des‑bromo analog 4‑amino‑2‑methylbenzonitrile [1]. This ΔlogP of +0.7 translates into a roughly 5‑fold higher calculated partition coefficient, enhancing membrane permeability and potentially improving intracellular target engagement.

Lipophilicity Drug design Physicochemical profiling

Bromine‑Specific Cross‑Coupling Reactivity vs. Chloro Analog

The aryl C–Br bond (bond dissociation energy ≈ 84 kcal mol⁻¹) is significantly weaker than the aryl C–Cl bond (≈ 95 kcal mol⁻¹) [1]. In palladium‑catalysed Suzuki–Miyaura couplings, aryl bromides typically undergo oxidative addition 10‑ to 100‑fold faster than the corresponding aryl chlorides under identical conditions [2]. This property makes the 5‑bromo substituent a superior synthetic handle for late‑stage functionalisation compared with the 5‑chloro analog, which has an identical computed logP but far lower coupling reactivity.

Cross-coupling Synthetic chemistry Aryl halide reactivity

Batch‑Specific Purity and Analytical Characterisation

Bidepharm supplies the compound at a standard purity of ≥95 % and provides batch‑specific QC data including NMR, HPLC, and GC reports . This documentation reduces the risk of unknown impurity profiles that could compromise biological or catalytic assays, a level of traceability that is not uniformly offered by all vendors of the chloro or des‑bromo analogs.

Quality control Procurement Analytical chemistry

Optimal Research and Industrial Application Scenarios for 4-Amino-5-bromo-2-methylbenzonitrile


Medicinal Chemistry Hit‑to‑Lead Optimisation Requiring Balanced Lipophilicity

The XLogP3 of 2.0 positions this scaffold in the favourable lipophilicity space for oral bioavailability. When replacing a less lipophilic des‑bromo analog (XLogP3 = 1.3), the 0.7 log unit gain can improve cellular permeability without reaching the lipophilicity danger zone (>5), making it a suitable intermediate for CNS‑penetrant or intracellular‑targeting candidates [1].

Late‑Stage Diversification via Palladium‑Catalysed Cross‑Coupling

The weak C–Br bond enables efficient Suzuki, Buchwald–Hartwig, or Sonogashira couplings under mild conditions, allowing late‑stage installation of aryl, amine, or alkyne diversity elements. The 5‑chloro analog, despite identical logP, requires harsher conditions or specialised catalysts, reducing functional‑group tolerance [2].

LC‑MS/MS Method Development and Metabolite Identification

The characteristic ¹:¹ isotopic doublet of bromine (⁷⁹Br/⁸¹Br) provides an unmistakable mass‑spectral signature. This feature facilitates the use of 4‑amino‑5‑bromo‑2‑methylbenzonitrile as a tracer or internal standard in quantitative LC‑MS/MS workflows, a property absent in the non‑halogenated analog [1].

Parallel Synthesis Library Construction in Agrochemical Discovery

The orthogonal amino and bromo groups allow iterative functionalisation on solid support or in solution. The amino group can be converted to amides, sulfonamides, or ureas, while the bromo group serves as a cross‑coupling exit vector. This dual reactivity is exploited in the synthesis of compound libraries for herbicide and fungicide lead generation [2].

Quote Request

Request a Quote for 4-Amino-5-bromo-2-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.